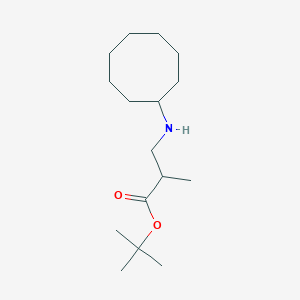

![molecular formula C15H29NO2 B6340296 tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate CAS No. 1221342-34-2](/img/structure/B6340296.png)

tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate is a chemical compound with the molecular formula C15H29NO2 and a molecular weight of 255.40 g/mol . It is of great interest to the scientific community due to its potential applications in various fields of research and industry.

Molecular Structure Analysis

The molecular structure of tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate consists of a propanoic acid backbone with a tert-butyl ester group, a 2-methyl group, and a 2-methylcyclohexyl amino group . Detailed structural analysis would require more specific information such as NMR or X-ray crystallography data.Applications De Recherche Scientifique

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its tert-butyl group can be used as a protecting group for carboxylic acids, which is a common strategy in multi-step synthetic pathways. The amino group in the side chain can undergo various reactions, such as acylation or alkylation, making it a valuable intermediate in the synthesis of complex molecules .

Medicinal Chemistry

In medicinal chemistry, tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate can be utilized to create pharmacologically active molecules. Its structure allows for the introduction of additional functional groups that can enhance the interaction with biological targets, potentially leading to the development of new drug candidates .

Bioconjugation

The compound’s reactive amino group makes it suitable for bioconjugation techniques. It can be used to attach biomolecules to various surfaces or to each other, which is particularly useful in the development of biosensors and diagnostic assays .

Peptide Synthesis

It can act as an amino acid analogue in peptide synthesis. The incorporation of non-natural amino acids like this one into peptides can result in enhanced stability, bioavailability, or specific biological activity, which is beneficial for therapeutic peptide development .

Material Science

In material science, this compound can contribute to the synthesis of polymers with specific properties. By incorporating it into polymer chains, researchers can modify the physical characteristics of the material, such as flexibility, resistance to degradation, or thermal stability .

Catalysis

The tert-butyl group in this compound can influence the steric environment around reaction centers. This makes it a potential candidate for use in catalysis, where it could be part of catalyst design to improve selectivity and efficiency of chemical reactions .

Propriétés

IUPAC Name |

tert-butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO2/c1-11-8-6-7-9-13(11)16-10-12(2)14(17)18-15(3,4)5/h11-13,16H,6-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMOOCDFBZEBIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NCC(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate](/img/structure/B6340220.png)

![Methyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B6340228.png)

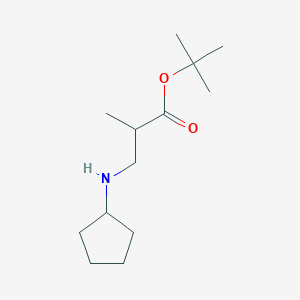

![Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate](/img/structure/B6340230.png)

![Methyl 3-{[2-(piperidin-1-yl)ethyl]amino}butanoate](/img/structure/B6340238.png)

![Methyl 3-[(3-butoxypropyl)amino]butanoate](/img/structure/B6340246.png)

![Methyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340252.png)

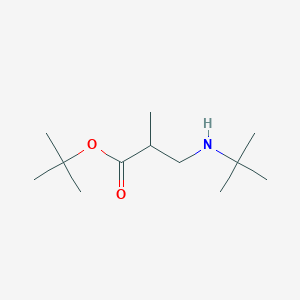

![tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}-2-methylpropanoate](/img/structure/B6340262.png)

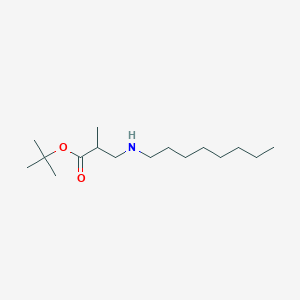

![tert-Butyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate](/img/structure/B6340281.png)

![tert-Butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B6340292.png)

![tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340302.png)